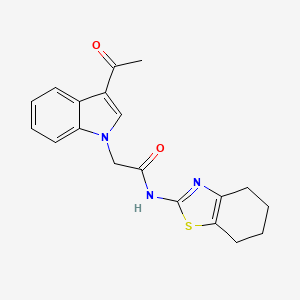
2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that combines an indole moiety with a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by acetylating indole using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by cyclizing 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the acetylated indole with the benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the acetyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of indole and benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor bindings.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and benzothiazole rings.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the benzothiazole ring can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activities, inhibiting receptor functions, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the acetyl group.
2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the tetrahydro moiety on the benzothiazole ring.
Uniqueness
The presence of both the acetyl group on the indole ring and the tetrahydro moiety on the benzothiazole ring makes 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide unique. These structural features can enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12(23)14-10-22(16-8-4-2-6-13(14)16)11-18(24)21-19-20-15-7-3-5-9-17(15)25-19/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,20,21,24) |
InChI Key |
URTPMDQKQQESIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)
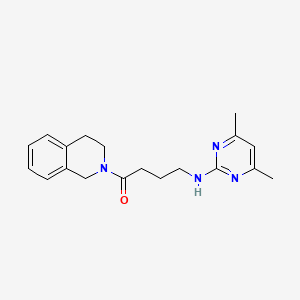
![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)
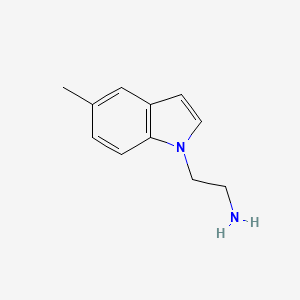

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10982357.png)
![2-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10982363.png)
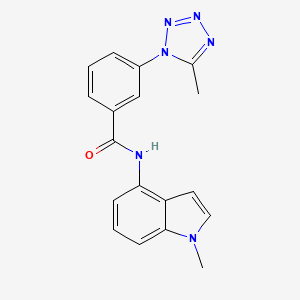
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10982371.png)
![1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10982378.png)
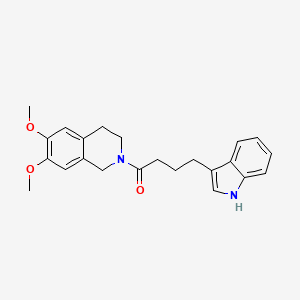
![N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10982386.png)
![6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B10982392.png)
![N-(2,4-dimethoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982400.png)
